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Compound of Interest

Compound Name: Fedovapagon

Cat. No.: B1672327

Disclaimer: This document summarizes the publicly available preclinical data for Fedovapagon
(VA106483). Comprehensive preclinical data, including detailed pharmacokinetics, full dose-
response relationships, and safety toxicology, are not available in the public domain and are
likely held by the developing pharmaceutical companies. This guide, therefore, presents the
available information and provides representative experimental designs based on standard
pharmacological practices.

Introduction

Fedovapagon (also known as VA106483) is a selective and orally active non-peptidic agonist
of the vasopressin V2 receptor (V2R).[1] Developed initially by Vantia Ltd. and later by Ferring
B.V., Fedovapagon was investigated primarily for the treatment of nocturia, a condition
characterized by the need to wake at night to urinate.[2][3] The therapeutic rationale is based
on the V2 receptor's role in regulating water reabsorption in the kidneys. Activation of V2
receptors leads to an antidiuretic effect, reducing urine production.

Mechanism of Action

Fedovapagon selectively binds to and activates the vasopressin V2 receptor, a G-protein
coupled receptor (GPCR). The in vitro efficacy of Fedovapagon is demonstrated by its half-
maximal effective concentration (EC50) of 24 nM.[1] Upon activation, the V2 receptor couples
to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This
enzyme then catalyzes the conversion of ATP to cyclic AMP (cCAMP). The subsequent increase
in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the
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insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct
cells in the kidneys. This increases water permeability and reabsorption from the urine back
into the bloodstream, resulting in a concentrated, lower volume of urine.
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Caption: Fedovapagon's V2 Receptor Signaling Pathway.

Preclinical Pharmacodynamics

Publicly available data on the pharmacodynamics of Fedovapagon is limited but demonstrates
its antidiuretic effect in animal models. Studies have been conducted in rats and mice, with
mentions of studies in dogs.[2]

In Vivo Efficacy in Rodent Models
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] Administration
Animal Model Dose Effect Source
Route

81% inhibition of
urine output.
Near-full
inhibition for 2

Rat Oral 1 mg/kg ]
hours, returning
to normal levels
5 hours post-

dose.

Decreased
baseline
pressure and
contractile
activity in the
Mouse Intravesical Not specified b-Iadder; reduced
kidney output by
~55% through
decreased urine
production and
increased

reabsorption.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of Fedovapagon are not publicly
available. The following represents a standard methodology for a water-loaded rat diuresis
study, a common model for evaluating V2 receptor agonists.

Representative Protocol: Water-Loaded Rat Diuresis
Model

e Animal Model: Male Sprague-Dawley rats, weighing 200-250g.
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Acclimatization: Animals are housed for at least one week prior to the experiment with free
access to food and water.

Fasting: Animals are fasted overnight before the experiment, with water provided ad libitum.

Hydration: On the day of the experiment, animals are orally hydrated with warm saline (0.9%
NaCl) or water at a volume of 25-40 mL/kg.

Drug Administration: Fedovapagon, formulated in an appropriate vehicle (e.g., DMSO,
PEG300, Tween-80, and saline), is administered orally at the desired doses (e.g., 0.1, 0.3, 1,
3 mg/kg). A vehicle control group receives the formulation without the active compound.

Urine Collection: Animals are placed in individual metabolism cages. Urine is collected at
specified intervals (e.g., every hour for 6-8 hours).

Measurements: The volume of urine for each collection period is recorded. Urine osmolality
and electrolyte concentrations (sodium, potassium) may also be measured.

Data Analysis: The cumulative urine output over time is calculated for each treatment group
and compared to the vehicle control group. The percentage inhibition of diuresis is
determined.

Experimental Workflow
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Caption: General workflow for a preclinical diuresis study.
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Pharmacokinetics and Safety

No guantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, or oral
bioavailability) for Fedovapagon in any preclinical species are available in the public literature.
Similarly, there is no publicly available information on the safety pharmacology or toxicology
profile of Fedovapagon in animal models. For a drug to advance to clinical trials, as
Fedovapagon has, these studies would have been conducted to assess effects on the
cardiovascular, respiratory, and central nervous systems, as well as to determine potential
target organ toxicities.

Conclusion

Fedovapagon is a selective V2 receptor agonist that has demonstrated the expected
antidiuretic effects in preclinical animal models, consistent with its mechanism of action. The
available data in rats and mice confirm its activity in reducing urine output. However, a
comprehensive preclinical data package, which would include detailed pharmacokinetics, dose-
ranging efficacy studies in multiple species, and a full safety and toxicology assessment, is not
publicly accessible. The discontinuation of its clinical development may be a contributing factor
to the limited availability of this information. This guide provides a summary of the known
preclinical findings and offers a framework for the types of studies typically conducted for a
compound of this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1672327#preclinical-studies-of-fedovapagon-in-
animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1672327#preclinical-studies-of-fedovapagon-in-animal-models
https://www.benchchem.com/product/b1672327#preclinical-studies-of-fedovapagon-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672327?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

